2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one
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Overview
Description
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one is an organic compound with the molecular formula C19H18N2O2
Preparation Methods
The synthesis of 2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one typically involves the condensation of 4-ethylphenylhydrazine with 4-methoxy-1-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Chemical Reactions Analysis
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, using reagents like bromine or nitric acid.
Scientific Research Applications
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antinociceptive (pain-relieving) properties.
Materials Science: Due to its unique structural features, the compound is being explored for use in organic electronics and optoelectronic devices.
Biological Studies: The compound’s interactions with various biological targets are being investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, its antinociceptive properties are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one can be compared with other similar compounds, such as:
2-[2-(4-Methoxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one: This compound has a similar structure but with a methoxy group instead of an ethyl group.
2-[2-(4-Chlorophenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one: The presence of a chlorine atom in place of the ethyl group significantly alters the compound’s electronic properties and reactivity, making it useful for different applications.
Properties
CAS No. |
23309-98-0 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)diazenyl]-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-8-10-14(11-9-13)20-21-17-12-18(23-2)15-6-4-5-7-16(15)19(17)22/h4-12,22H,3H2,1-2H3 |
InChI Key |
VWMGEZVWAYWPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)OC)O |
Origin of Product |
United States |
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